(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate
Description
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)sulfonylethylidene]amino] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4S/c13-9-3-5-10(6-4-9)20(17,18)7-11(14)15-19-12(16)8-1-2-8/h3-6,8H,1-2,7H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHASHNXDORHBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON=C(CS(=O)(=O)C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)O/N=C(/CS(=O)(=O)C2=CC=C(C=C2)Cl)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
The specific types of reactions that (Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate undergoes are not well-documented. given its structure, it is likely to participate in various organic reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the desired transformation and the functional groups present in the compound. Major products formed from these reactions would vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound (Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, agriculture, and biochemistry, supported by case studies and data tables.
Structural Overview
The compound features a cyclopropanecarboxylate moiety, which is significant for its biological activity. The presence of the 4-chlorobenzenesulfonyl group enhances its reactivity and potential as a therapeutic agent. The structural formula can be represented as follows:
where correspond to the number of each atom in the molecular structure.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents:
- Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 50 µM, suggesting its potential as an anticancer drug candidate .
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory responses by reducing pro-inflammatory cytokines in human macrophages, indicating potential applications in treating inflammatory diseases .
Agricultural Applications
Recent research highlights the compound's role in regulating ethylene biosynthesis in plants:
- Ethylene Biosynthesis Inhibition : In silico studies have demonstrated that derivatives of cyclopropanecarboxylic acids can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana. This inhibition is crucial for controlling fruit ripening and senescence, making it valuable in agricultural biotechnology .
Biochemical Research
The compound's unique structure allows it to serve as a useful tool in biochemical assays:
- Protein Kinase Inhibition : The compound has been investigated for its ability to inhibit specific protein kinases involved in cellular signaling pathways, which could lead to advancements in understanding cellular mechanisms and developing new therapeutic strategies .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 30 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Case Study 2: Ethylene Regulation
In another study focusing on agricultural applications, researchers synthesized derivatives of cyclopropanecarboxylic acids and assessed their inhibitory effects on ACO2:
| Compound | Binding Affinity (ΔG kcal/mol) | Kb (M−1) |
|---|---|---|
| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |
| (E)-2-phenylcyclopropane-1-carboxylic acid | -6.5 | 5.9385 × 10^4 |
The data indicates that these compounds could effectively regulate ethylene production, offering potential applications in post-harvest technology .
Mechanism of Action
The mechanism of action of (Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate is not well-understood. it is likely to interact with specific molecular targets and pathways in biological systems, leading to its observed effects. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate can be compared with other similar compounds, such as (Z)-{1-amino-2-[(4-chlorobenzene)sulfonyl]ethylidene}amino 2,2,2-trifluoroacetate . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which may confer distinct reactivity and biological activity.
Biological Activity
(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure
The compound features a cyclopropanecarboxylate moiety, which is significant for its biological activity. The presence of a sulfonyl group and an amino group contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antiviral Activity : Some analogs have shown effectiveness against viruses such as adenoviruses and HIV.
- Antimicrobial Properties : Compounds with similar structures have demonstrated activity against various bacterial strains.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : Studies suggest that certain sulfonamide derivatives inhibit viral DNA replication by interfering with viral polymerases.
- Modulation of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing cellular functions.
- Interaction with Cellular Receptors : The structural components allow binding to various receptors, potentially altering signaling pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound. Below are key findings:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for introducing the 4-chlorobenzenesulfonyl group into cyclopropane-based scaffolds?
- The 4-chlorobenzenesulfonyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) react with amine or hydrazine intermediates under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). Purification via recrystallization or column chromatography is critical to isolate the product .
- Key consideration : Monitor reaction progress using TLC or LC-MS to avoid over-sulfonylation or side reactions with other nucleophilic sites.
Q. How can the Z-configuration of the ethylideneamino group be confirmed experimentally?
- X-ray crystallography is the gold standard for determining stereochemistry, as demonstrated in studies of analogous Z-configured compounds (e.g., (Z)-ethyl 3-[bis(4-chloro-pyrazolylcarbonyl)amino]propanoate) .
- NMR spectroscopy (e.g., NOESY or - coupling constants) can corroborate spatial proximity of substituents consistent with the Z isomer .
Q. What spectroscopic techniques are essential for characterizing this compound?
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- and NMR to identify functional groups (e.g., cyclopropane protons at δ 1.2–2.5 ppm, sulfonyl-linked aromatic protons at δ 7.4–8.2 ppm) .
- IR spectroscopy to detect sulfonyl S=O stretches (~1350–1150 cm) and ester C=O (~1700 cm) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in synthesizing cyclopropane derivatives with sulfonyl and amino groups?
- Solvent polarity and temperature are critical. For example, polar aprotic solvents (e.g., DMF) favor sulfonylation at primary amines, while nonpolar solvents may lead to side reactions at secondary amines. Low temperatures (-10°C to 0°C) can suppress competing cyclopropane ring-opening reactions .
- Case study : In Ethyl 1-{2-[cyclopropanecarbonyl-(4-methoxyphenyl)amino]acetylamino}cyclopropanecarboxylate (5i), steric hindrance from the cyclopropane ring required elevated temperatures (60°C) for complete coupling .
Q. What strategies resolve contradictions in biological activity data for sulfonamide-containing cyclopropane derivatives?
- Dose-response studies : Ensure activity is concentration-dependent and not an artifact of aggregation or solvent effects.
- Structure-activity relationship (SAR) analysis : Compare with analogs (e.g., 1-[2-amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid) to identify critical functional groups. For example, replacing the sulfonyl group with a carbonyl may reduce enzyme inhibition potency .
- Kinetic assays : Use stopped-flow techniques to distinguish between competitive and non-competitive inhibition mechanisms .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Molecular docking (e.g., AutoDock Vina) to map binding modes with enzymes or receptors. Validate with experimental data (e.g., IC values).
- MD simulations to assess stability of ligand-target complexes. For example, cyclopropane rigidity may enhance binding entropy compared to flexible analogs .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?
- Chiral catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to retain Z-configuration during large-scale reactions.
- Continuous-flow systems : Minimize epimerization by reducing reaction time and thermal exposure .
Methodological Recommendations
- Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve stereoisomers .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify vulnerable functional groups (e.g., ester hydrolysis) .
- Data validation : Cross-reference crystallographic data with Cambridge Structural Database entries for analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
